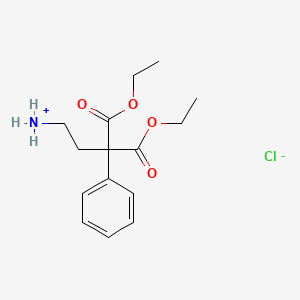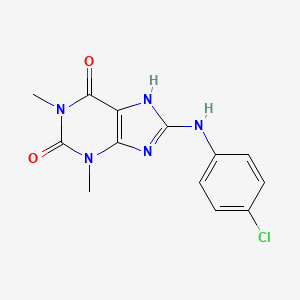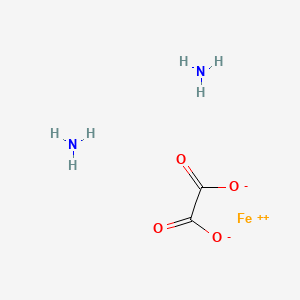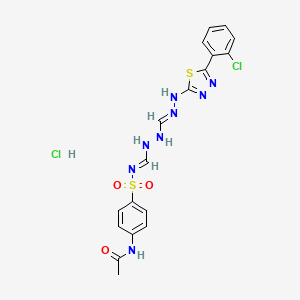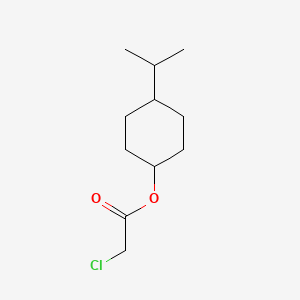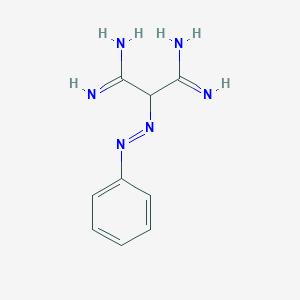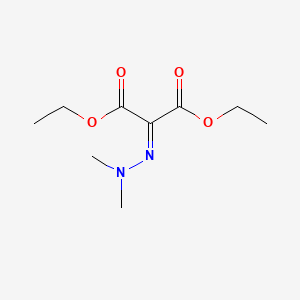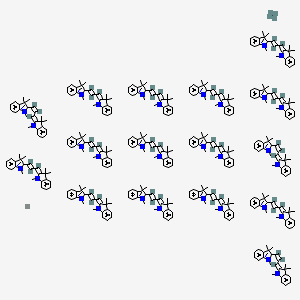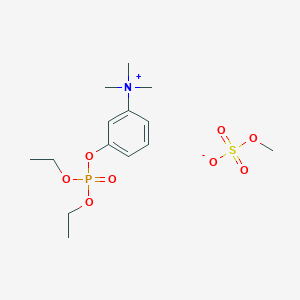
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate: is a complex organic compound with the molecular formula C13-H23-N-O4-P.C-H3-O4-S and a molecular weight of 399.44 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves multiple steps. The primary synthetic route includes the reaction of m-hydroxyphenyltrimethylammonium with methylsulfate and diethylphosphate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically conducted under controlled temperature and pressure to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones , while reduction may produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions, ultimately resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, dimethylcarbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, allylcarbamate
Uniqueness
Compared to similar compounds, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5823-10-9 |
|---|---|
Molekularformel |
C14H26NO8PS |
Molekulargewicht |
399.40 g/mol |
IUPAC-Name |
(3-diethoxyphosphoryloxyphenyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO4P.CH4O4S/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5;1-5-6(2,3)4/h8-11H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
QFQPCKASCHEWFN-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
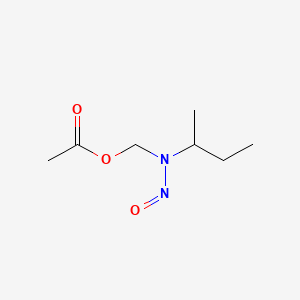
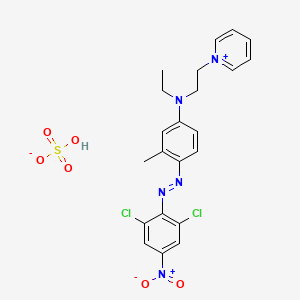
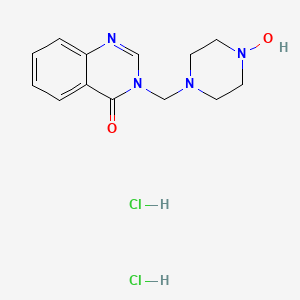
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
